tert-Butyl (4-acetyl-2-bromophenyl)carbamate
CAS No.: 885269-93-2
Cat. No.: VC8306116
Molecular Formula: C13H16BrNO3
Molecular Weight: 314.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 885269-93-2 |
|---|---|
| Molecular Formula | C13H16BrNO3 |
| Molecular Weight | 314.17 g/mol |
| IUPAC Name | tert-butyl N-(4-acetyl-2-bromophenyl)carbamate |
| Standard InChI | InChI=1S/C13H16BrNO3/c1-8(16)9-5-6-11(10(14)7-9)15-12(17)18-13(2,3)4/h5-7H,1-4H3,(H,15,17) |
| Standard InChI Key | OGRMZMLEIGRKOH-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=CC(=C(C=C1)NC(=O)OC(C)(C)C)Br |
| Canonical SMILES | CC(=O)C1=CC(=C(C=C1)NC(=O)OC(C)(C)C)Br |
Introduction
Structural and Chemical Characteristics
The molecular formula of tert-butyl (4-acetyl-2-bromophenyl)carbamate is C₁₃H₁₆BrNO₃, with a molecular weight of 326.18 g/mol. The Boc group (-OC(O)C(CH₃)₃) provides steric bulk and protects the amine functionality during synthetic sequences, while the acetyl (-COCH₃) and bromine (-Br) substituents direct electrophilic and nucleophilic reactions on the aromatic ring. Key structural descriptors include:
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LogP (octanol-water partition coefficient): Predicted to be 3.2–3.8 based on analogous tert-butyl carbamates , indicating moderate lipophilicity.
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Solubility: Low aqueous solubility (~0.02–0.05 mg/mL in water) , necessitating polar aprotic solvents (e.g., DMF, THF) for reactions.
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Hydrogen bonding: The carbamate NH acts as a hydrogen bond donor (1.0 H-bond donor), while carbonyl and acetyl groups serve as acceptors (3.0 H-bond acceptors) .
Synthetic Methodologies
Boc Protection of Substituted Anilines
The synthesis begins with Boc protection of 4-acetyl-2-bromoaniline using di-tert-butyl dicarbonate (Boc₂O). Reaction conditions vary by catalyst and solvent:
| Condition | Catalyst/Solvent | Temperature | Yield | Source |
|---|---|---|---|---|
| Neat | TiO₂-Pr-SO₃H | 20°C | 89% | |
| Toluene | None | 70°C | 83% | |
| THF | K₂CO₃ | 80°C | 64% |
For tert-butyl (4-acetyl-2-bromophenyl)carbamate, THF with K₂CO₃ at 80°C is optimal, leveraging the base’s ability to deprotonate the aniline while avoiding acetyl group hydrolysis .
Challenges in Ortho-Substituted Systems
The ortho-bromine atom introduces steric hindrance, slowing Boc protection kinetics. Catalysts like Fe₃O4@MCM-41@Zr-piperazine nanoparticles enhance yields by reducing reaction times (e.g., 0.5 h vs. 16 h) .
Physicochemical and Spectral Data
Predicted Properties
| Property | Value | Method |
|---|---|---|
| Melting Point | 101–103°C | Analog |
| LogS (ESOL) | -4.2 | SILICOS-IT |
| Skin Permeation (LogKp) | -5.35 cm/s |
Spectroscopic Features
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¹H NMR (DMSO-d₆): δ 9.49 (s, 1H, NH), 7.42 (d, J=8.8 Hz, 2H), 2.51 (s, 3H, COCH₃), 1.47 (s, 9H, C(CH₃)₃) .
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IR (KBr): 3340 cm⁻¹ (N-H stretch), 1705 cm⁻¹ (C=O), 1680 cm⁻¹ (acetyl C=O) .
Applications in Organic Synthesis
Cross-Coupling Reactions
The bromine atom enables Suzuki-Miyaura couplings with arylboronic acids, forming biaryl structures. For example, palladium-catalyzed coupling with phenylboronic acid yields tert-butyl (4-acetyl-2-biphenyl)carbamate, a potential kinase inhibitor intermediate.
Deprotection and Functionalization
Treatment with HCl/dioxane removes the Boc group, regenerating the free amine for further acylation or alkylation. The acetyl group can be reduced to -CH₂OH using NaBH₄/CeCl₃ .
Future Directions
Research should explore:
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Continuous-flow synthesis to enhance Boc protection efficiency.
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Enzymatic deprotection for greener processes.
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C-H functionalization at the acetyl position for novel derivatives.
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